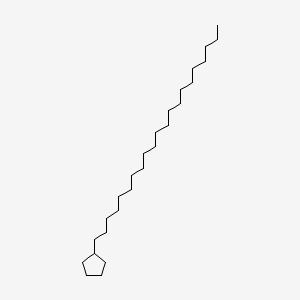
Cyclopentane, heneicosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane, heneicosyl- is a hydrocarbon compound with the molecular formula C26H52 and a molecular weight of 364.6911 g/mol . It is also known by other names such as Heneicosane, 1-cyclopentyl- and n-Heneicosylcyclopentane . This compound is part of the cycloalkane family, characterized by a cyclopentane ring attached to a long heneicosyl chain.
Méthodes De Préparation
The synthesis of cyclopentane, heneicosyl- can be achieved through various methods. One common synthetic route involves the intramolecular Diels-Alder reaction , which creates the cyclopentane ring . Industrial production methods often involve hydrogenation and cyclization reactions under controlled conditions to ensure the formation of the desired product .
Analyse Des Réactions Chimiques
Cyclopentane, heneicosyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium or platinum, resulting in the formation of alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common.
Applications De Recherche Scientifique
Cyclopentane, heneicosyl- has various applications in scientific research:
Biology: Studies have explored its role in biological membranes and its interactions with other biomolecules.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations is ongoing.
Industry: It is utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclopentane, heneicosyl- involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially influencing their function .
Comparaison Avec Des Composés Similaires
Cyclopentane, heneicosyl- can be compared to other similar compounds such as:
Cyclohexane, heneicosyl-: Similar in structure but with a six-membered ring instead of a five-membered ring.
Cyclopentane, eicosyl-: Differing by one carbon atom in the alkyl chain.
Cyclopentane, docosyl-: Differing by one additional carbon atom in the alkyl chain.
These comparisons highlight the unique properties of cyclopentane, heneicosyl-, particularly its specific ring size and chain length, which influence its chemical behavior and applications.
Propriétés
Numéro CAS |
6703-82-8 |
|---|---|
Formule moléculaire |
C26H52 |
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
henicosylcyclopentane |
InChI |
InChI=1S/C26H52/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-26-24-21-22-25-26/h26H,2-25H2,1H3 |
Clé InChI |
GNECQVKDNNGLCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


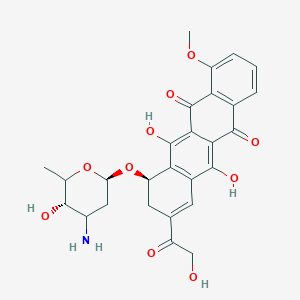
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
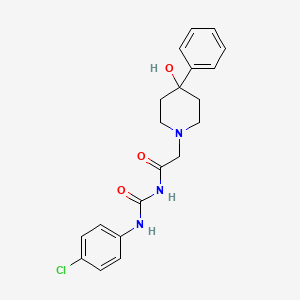
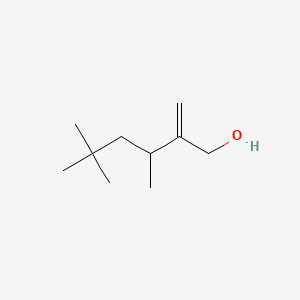

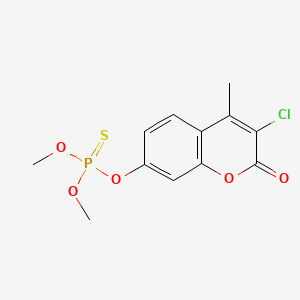

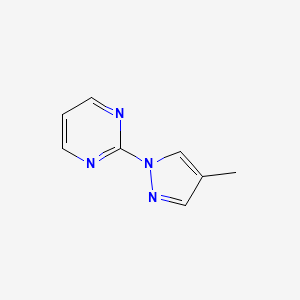
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
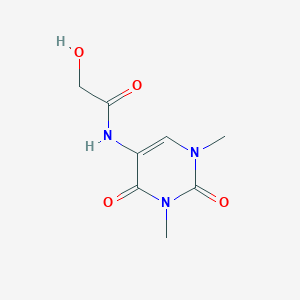

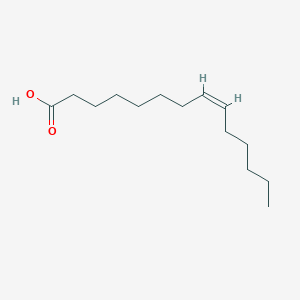
![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)
